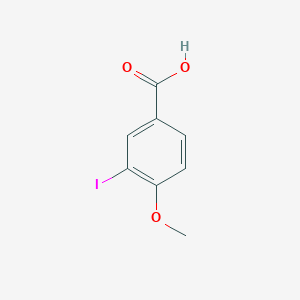

3-Iodo-4-methoxybenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO3/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNJSYSWRPCCSQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90347638 | |

| Record name | 3-Iodo-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68507-19-7 | |

| Record name | 3-Iodo-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Iodo-4-methoxybenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Iodo-4-methoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 3-iodo-4-methoxybenzoic acid, a valuable intermediate in the development of pharmaceuticals and other complex organic molecules.[1][2] The methodologies presented are based on established chemical principles and analogous, well-documented procedures.

Introduction

This compound serves as a key building block in organic synthesis. The presence of the iodo group allows for a variety of subsequent cross-coupling reactions, such as the Suzuki coupling, making it a versatile reagent for the construction of more complex molecular architectures.[1] Its derivatives are of interest in medicinal chemistry and materials science. This document outlines a reliable synthetic protocol for its preparation, focusing on a classical approach involving the diazotization of an aromatic amine.

Synthetic Pathway

The recommended and most well-documented synthetic route to this compound proceeds via the diazotization of 3-amino-4-methoxybenzoic acid, followed by a Sandmeyer-type reaction with potassium iodide. This method is highly reliable for the introduction of an iodine atom onto an aromatic ring.

An alternative, though less detailed in the literature for this specific substrate, is the direct electrophilic iodination of 4-methoxybenzoic acid. The directing effects of the methoxy group (ortho, para-directing) and the carboxylic acid group (meta-directing) would favor the introduction of iodine at the desired 3-position.

Reaction Scheme: Diazotization Route

Caption: Synthesis of this compound via a diazonium salt intermediate.

Quantitative Data

The following table summarizes the typical quantities and yields for the synthesis of this compound based on the diazotization of 3-amino-4-methoxybenzoic acid. These values are adapted from a similar, well-established procedure for the synthesis of m-iodobenzoic acid and may require optimization.[3]

| Reagent/Product | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) | Volume (mL) | Yield (%) |

| 3-Amino-4-methoxybenzoic acid | 167.16 | 1.0 | 167.16 | - | - |

| Sodium Nitrite (NaNO₂) | 69.00 | 1.1 | 75.90 | - | - |

| Concentrated Hydrochloric Acid | 36.46 | ~3.0 | - | ~250 | - |

| Potassium Iodide (KI) | 166.00 | 1.2 | 199.20 | - | - |

| This compound | 278.04 | - | - | - | ~75-85 |

Experimental Protocol

This protocol details the synthesis of this compound from 3-amino-4-methoxybenzoic acid.

Materials and Equipment

-

3-Amino-4-methoxybenzoic acid

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Potassium iodide (KI)

-

Urea

-

Sodium bisulfite

-

Deionized water

-

Ice

-

Large beaker (e.g., 2 L)

-

Stirring plate and magnetic stir bar

-

Dropping funnel

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Procedure

Step 1: Diazotization of 3-Amino-4-methoxybenzoic acid

-

In a large beaker, prepare a solution of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath.

-

To the cold acid solution, slowly add 3-amino-4-methoxybenzoic acid with continuous stirring to form a fine suspension.

-

In a separate beaker, dissolve sodium nitrite in deionized water and cool the solution to 0-5 °C.

-

Add the cold sodium nitrite solution dropwise to the suspension of 3-amino-4-methoxybenzoic acid, ensuring the temperature of the reaction mixture is maintained between 0 and 5 °C. The addition should be slow enough to control the exothermic reaction.

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the complete formation of the diazonium salt.

Step 2: Iodination

-

In a separate large beaker, dissolve potassium iodide in deionized water.

-

Slowly and with vigorous stirring, add the freshly prepared cold diazonium salt solution to the potassium iodide solution. Nitrogen gas will be evolved.

-

After the initial effervescence subsides, gently warm the reaction mixture to approximately 50 °C on a water bath until the evolution of nitrogen ceases. This step helps to ensure the complete decomposition of the diazonium salt.

-

Cool the reaction mixture to room temperature. A dark-colored precipitate of the crude product should form.

Step 3: Isolation and Purification

-

Collect the crude this compound by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold deionized water.

-

If the filtrate or the solid has a dark color due to the presence of free iodine, wash the solid with a small amount of cold sodium bisulfite solution to reduce the iodine to iodide, followed by another wash with cold deionized water.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as aqueous ethanol, to yield a purified product.

-

Dry the purified product in a vacuum oven.

Experimental Workflow

The following diagram illustrates the key stages of the synthesis process.

References

physicochemical properties of 3-Iodo-4-methoxybenzoic acid

An In-depth Technical Guide on the Physicochemical Properties of 3-Iodo-4-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is an aromatic carboxylic acid derivative with significant applications in organic synthesis and pharmaceutical research. Its structure, featuring an iodine substituent, a methoxy group, and a carboxylic acid moiety, makes it a versatile intermediate for developing novel therapeutic agents and advanced materials.[1] The iodine atom provides a site for cross-coupling reactions, while the carboxylic acid and methoxy groups can be modified to tune the molecule's physicochemical and biological properties.[2][3] This document provides a comprehensive overview of the core , detailed experimental protocols for their determination, and logical workflows to guide researchers in its characterization.

Core Physicochemical Properties

The key physicochemical parameters of this compound are summarized below. These values are essential for predicting its behavior in various chemical and biological systems, aiding in formulation development, and ensuring quality control.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇IO₃ | [1][4][5] |

| Molecular Weight | 278.04 g/mol | [1][5] |

| Appearance | Beige solid; White to light yellow/orange powder or crystal | [1] |

| Melting Point | 239 - 244 °C | [4] |

| Boiling Point | 359.9 ± 32.0 °C (Predicted) | [5] |

| Decomposition Temp. | >238 °C | [5] |

Solubility and Partitioning

| Property | Value | Source(s) |

| Water Solubility | No data available | [5] |

| Organic Solvents | Moderately soluble in ethanol, acetone, and DMSO (inferred) | [6] |

| LogP (n-octanol/water) | 2.502 (Predicted) | [5] |

Acidity

| Property | Value | Source(s) |

| pKa | No experimental data available. Predicted for a similar isomer (2-Iodo-4-methoxybenzoic acid) is 3.13 ± 0.10. | [7] |

Experimental Protocols

Accurate determination of physicochemical properties is critical. The following sections detail standard methodologies for key experiments.

Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range of a solid compound using a standard melting point apparatus.[8]

Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

-

Capillary Loading: Push the open end of a glass capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end, aiming for a sample height of 1-2 mm.[9][10]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[10]

-

Heating and Observation:

-

For a preliminary measurement, heat the sample rapidly to get an approximate melting temperature.

-

For an accurate measurement, allow the block to cool to at least 15-20°C below the approximate melting point.[10]

-

Begin heating again at a slow, controlled rate (1-2 °C per minute) near the expected melting point.

-

-

Data Recording: Record two temperatures:

-

T₁: The temperature at which the first drop of liquid appears.

-

T₂: The temperature at which the entire sample becomes a clear liquid.

-

The melting point is reported as the range T₁ - T₂.[9]

-

pKa Determination (Potentiometric Titration)

This method determines the pKa value by creating a titration curve of the acidic compound against a strong base.[11]

Methodology:

-

Solution Preparation:

-

Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol if solubility is low) to a known concentration (e.g., 0.01 M).

-

Prepare a standardized solution of a strong base, such as 0.1 M Sodium Hydroxide (NaOH).

-

-

Apparatus Setup:

-

Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[12]

-

Place the beaker containing the acid solution on a magnetic stirrer and immerse the calibrated pH electrode.

-

-

Titration:

-

Record the initial pH of the acid solution.

-

Add the NaOH titrant in small, precise increments (e.g., 0.1 mL).

-

After each addition, allow the pH reading to stabilize and record the value along with the total volume of titrant added.[12]

-

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the point of maximum slope on the curve.

-

The pH at the half-equivalence point (the volume of NaOH added is half of that required to reach the equivalence point) is equal to the pKa of the acid.[13]

-

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[14]

Methodology:

-

System Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, buffer solution, ethanol) in a sealed, airtight container (e.g., a screw-cap vial or flask).

-

Equilibration: Agitate the mixture at a constant, controlled temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[14] This can be done using a shaker bath or rotator.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution from the excess solid. This is a critical step and can be achieved by centrifugation followed by careful decantation of the supernatant, or by filtration through a non-adsorbing filter (e.g., PTFE).[14]

-

Quantification:

-

Accurately dilute a known volume of the saturated supernatant.

-

Analyze the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor. The result is typically expressed in units such as mg/mL or mol/L.

Visualized Workflows and Relationships

Diagrams created using Graphviz provide a clear visual representation of experimental processes and logical connections.

Caption: General workflow for the physicochemical characterization of a research compound.

Caption: Experimental workflow for the Shake-Flask solubility determination method.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 68507-19-7 | FI53968 [biosynth.com]

- 4. matrixscientific.com [matrixscientific.com]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. chembk.com [chembk.com]

- 8. pennwest.edu [pennwest.edu]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Iodo-4-methoxybenzoic acid (CAS: 68507-19-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Iodo-4-methoxybenzoic acid, a key building block in medicinal chemistry and organic synthesis. This document consolidates its physicochemical properties, spectroscopic data, a detailed synthetic protocol, and its applications in the development of novel therapeutics and functional materials.

Core Physicochemical and Spectroscopic Data

This compound is a beige solid at room temperature.[1] A comprehensive summary of its key properties is presented below, compiled from various sources to ensure accuracy.

| Property | Value | Source(s) |

| CAS Number | 68507-19-7 | [1][2][3][4] |

| Molecular Formula | C₈H₇IO₃ | [1][2][3][4] |

| Molecular Weight | 278.04 g/mol | [1][2] |

| Melting Point | 203-209 °C | [1] |

| Appearance | Beige solid | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Solubility | Soluble in organic solvents such as ethanol and acetone; limited solubility in water. | |

| Storage Conditions | 0-8°C | [1] |

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) of Methyl 3-iodo-4-methoxybenzoate:

-

δ 8.45 (d, J = 2.1 Hz, 1H)

-

δ 8.02 (dd, J = 8.6, 2.1 Hz, 1H)

-

δ 6.83 (d, J = 8.7 Hz, 1H)

-

δ 3.94 (s, 3H)

-

δ 3.89 (s, 3H)

¹³C NMR (101 MHz, CDCl₃) of Methyl 3-iodo-4-methoxybenzoate:

-

δ 165.6, 161.6, 141.0, 131.7, 124.3, 110.0, 56.6, 52.2

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the electrophilic iodination of 4-methoxybenzoic acid. The following protocol is a generalized procedure based on established methods for the iodination of aromatic compounds.

Experimental Protocol: Iodination of 4-Methoxybenzoic Acid

Materials:

-

4-Methoxybenzoic acid

-

Iodine (I₂)

-

Periodic acid (H₅IO₆) or another suitable oxidizing agent

-

Sulfuric acid (concentrated)

-

Methanol

-

Water

-

Sodium thiosulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxybenzoic acid in a suitable solvent such as a mixture of methanol and water.

-

Add iodine (I₂) to the solution.

-

Slowly and carefully add a solution of the oxidizing agent (e.g., periodic acid) in water to the reaction mixture.

-

Add a catalytic amount of concentrated sulfuric acid to the flask.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold water to remove any inorganic impurities.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Dry the purified product under vacuum.

Caption: Synthetic workflow for this compound.

Applications in Research and Development

This compound is a versatile intermediate with significant applications in several areas of chemical research and development.

Pharmaceutical Synthesis

This compound serves as a crucial starting material or intermediate in the synthesis of a variety of pharmaceutical agents. Its utility is particularly noted in the development of anti-inflammatory and analgesic drugs.[1] The presence of the iodo group allows for further functionalization through cross-coupling reactions, enabling the construction of complex molecular architectures with potential therapeutic activities.

Organic Synthesis and Suzuki Coupling Reactions

The iodine substituent on the aromatic ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, allowing for the synthesis of biaryl compounds. These structures are prevalent in many biologically active molecules and functional materials.

Caption: Suzuki-Miyaura cross-coupling reaction.

Materials Science

Beyond pharmaceuticals, this compound is utilized in the field of materials science. It can be incorporated into the synthesis of advanced polymers and coatings. The introduction of this halogenated aromatic compound can enhance the properties of materials, such as improving their durability and resistance to degradation.[1]

Biological Activity and Signaling Pathways

Currently, there is limited specific information available in the public domain regarding the direct biological activity of this compound or its involvement in specific cellular signaling pathways. Its primary role in a biological context is as a key intermediate in the synthesis of more complex, biologically active molecules. Further research is warranted to explore the intrinsic biological properties of this compound.

Conclusion

This compound is a valuable and versatile chemical compound with significant applications in pharmaceutical development, organic synthesis, and materials science. Its well-defined physicochemical properties and reactivity, particularly in cross-coupling reactions, make it an essential tool for researchers and scientists. This guide provides a foundational understanding of this compound, highlighting its importance and potential for future innovations.

References

A Spectroscopic Guide to 3-Iodo-4-methoxybenzoic Acid: An In-depth Technical Analysis for Researchers and Drug Development Professionals

Introduction: The Structural Significance of 3-Iodo-4-methoxybenzoic Acid

This compound is a versatile aromatic carboxylic acid that serves as a crucial building block in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical research and development. Its utility stems from the presence of three key functional groups on the benzene ring: a carboxylic acid, a methoxy group, and an iodine atom. This unique arrangement allows for a variety of chemical transformations, making it a valuable intermediate in the creation of novel therapeutic agents and advanced materials.

The precise characterization of this compound is paramount to ensure its purity, confirm its identity, and understand its reactivity. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's structure. This in-depth technical guide provides a comprehensive analysis of the spectral data of this compound, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the theoretical basis for the observed spectral features, provide detailed experimental protocols for data acquisition, and offer insights into the interpretation of the resulting spectra. This guide is intended to be a practical resource for researchers, scientists, and professionals in drug development who work with this and structurally related compounds.

Molecular Structure and Key Spectroscopic Features

The structural attributes of this compound directly influence its spectroscopic output. The interplay of the electron-donating methoxy group (-OCH₃), the electron-withdrawing and bulky iodine atom (-I), and the carboxylic acid group (-COOH) on the aromatic ring creates a distinct electronic environment for each atom, which is reflected in the spectral data.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides valuable information about the chemical environment of the hydrogen atoms in a molecule. In this compound, we expect to see signals corresponding to the aromatic protons, the methoxy protons, and the carboxylic acid proton.

Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | ~12-13 | Singlet (broad) | 1H |

| Aromatic H-2 | ~8.2 | Doublet | 1H |

| Aromatic H-5 | ~7.8 | Doublet of doublets | 1H |

| Aromatic H-6 | ~7.0 | Doublet | 1H |

| Methoxy (-OCH₃) | ~3.9 | Singlet | 3H |

Note: Predicted chemical shifts are estimates and can vary based on the solvent and experimental conditions.

Interpretation and Causality

-

Carboxylic Acid Proton (H-1): The proton of the carboxylic acid is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet far downfield, often between 12 and 13 ppm.[1][2] Its broadness is a result of hydrogen bonding and chemical exchange.

-

Aromatic Protons (H-2, H-5, H-6): The aromatic protons resonate in the region of 6.5-8.5 ppm.[3] The specific chemical shifts are influenced by the electronic effects of the substituents. The iodine at position 3 will have a deshielding effect on the ortho proton (H-2). The methoxy group at position 4 is electron-donating and will shield the ortho proton (H-5) and para proton (H-2, relative to the methoxy group). The interplay of these effects results in the predicted shifts. The splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons.

-

Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and appear as a sharp singlet, typically around 3.9 ppm.

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃), in a clean, dry vial.[4][5] Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the instrument on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be performed to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals and pick the peaks to determine their chemical shifts and relative intensities.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the spectrum.

Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (C=O) | ~167 |

| Aromatic C-4 | ~160 |

| Aromatic C-1 | ~135 |

| Aromatic C-5 | ~129 |

| Aromatic C-2 | ~115 |

| Aromatic C-6 | ~112 |

| Aromatic C-3 | ~85 |

| Methoxy (-OCH₃) | ~56 |

Note: Predicted chemical shifts are estimates and can vary based on the solvent and experimental conditions.

Interpretation and Causality

-

Carbonyl Carbon (C=O): The carbonyl carbon of the carboxylic acid is significantly deshielded and appears at the downfield end of the spectrum, typically around 167 ppm.[2]

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the iodine (C-3) is expected to be significantly shielded due to the "heavy atom effect," causing its signal to appear at a much lower chemical shift (around 85 ppm) than the other aromatic carbons.[6] The carbon attached to the methoxy group (C-4) will be deshielded, while the other aromatic carbons will have shifts influenced by the combined electronic effects of all three substituents.

-

Methoxy Carbon (-OCH₃): The carbon of the methoxy group will resonate in the typical region for sp³-hybridized carbons attached to an oxygen atom, around 56 ppm.

Experimental Protocol for ¹³C NMR Spectroscopy

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the pulse sequence used for data acquisition. A proton-decoupled sequence is typically employed to simplify the spectrum by removing C-H coupling, resulting in a spectrum where each unique carbon appears as a singlet.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 2500-3300 | O-H stretch (carboxylic acid) | Broad, Strong |

| ~3050 | C-H stretch (aromatic) | Medium |

| ~2950, ~2850 | C-H stretch (methoxy) | Medium |

| ~1700 | C=O stretch (carboxylic acid) | Strong, Sharp |

| ~1600, ~1480 | C=C stretch (aromatic ring) | Medium |

| ~1250 | C-O stretch (aryl ether) | Strong |

| ~1020 | C-O stretch (methoxy) | Medium |

| ~800-900 | C-H bend (aromatic, out-of-plane) | Medium-Strong |

Interpretation and Causality

-

O-H Stretch: A very broad and intense absorption in the 2500-3300 cm⁻¹ region is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[1][7]

-

C=O Stretch: A strong, sharp peak around 1700 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the carboxylic acid.[1]

-

Aromatic C-H and C=C Stretches: Absorptions for aromatic C-H stretching are typically found just above 3000 cm⁻¹, while the characteristic C=C stretching vibrations of the benzene ring appear in the 1450-1600 cm⁻¹ region.[3]

-

C-O Stretches: The C-O stretching of the aryl ether and the methoxy group will give rise to strong absorptions in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

-

C-I Stretch: The C-I stretching vibration is expected to appear at low wavenumbers, often below 600 cm⁻¹, and may be difficult to observe with standard IR spectrometers.

Experimental Protocol for FTIR Spectroscopy (Solid Sample)

-

Sample Preparation (KBr Pellet Method): Grind a few milligrams of this compound with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[8] Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. First, record a background spectrum of the empty sample compartment. Then, record the spectrum of the sample.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. It also provides information about the structure through the analysis of fragmentation patterns.

Predicted Mass Spectrum Data

| m/z (mass-to-charge ratio) | Proposed Fragment Ion |

| 278 | [M]⁺ (Molecular Ion) |

| 261 | [M - OH]⁺ |

| 233 | [M - COOH]⁺ |

| 151 | [M - I]⁺ |

| 135 | [M - I - O]⁺ or [C₇H₄O₂]⁺ |

| 107 | [C₇H₇O]⁺ |

| 77 | [C₆H₅]⁺ |

Interpretation and Fragmentation Pathways

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at an m/z value corresponding to the molecular weight of this compound, which is approximately 278 g/mol .

-

Fragmentation: The molecular ion can undergo various fragmentation processes. Common fragmentation pathways for benzoic acid derivatives include the loss of a hydroxyl radical (-OH) to form an acylium ion, and the loss of the entire carboxylic acid group (-COOH).[9] The weak C-I bond is also susceptible to cleavage, leading to the loss of an iodine radical. Subsequent fragmentations can lead to the formation of smaller, stable ions.

Experimental Protocol for LC-MS/MS

-

Sample Preparation: Dissolve a small amount of this compound in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 µg/mL.[10] Filter the solution to remove any particulate matter.

-

Liquid Chromatography (LC): Inject the sample onto a reverse-phase C18 column. Elute the compound using a gradient of mobile phases, typically water with a small amount of formic acid and acetonitrile with a small amount of formic acid.

-

Mass Spectrometry (MS): The eluent from the LC is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of compound. The mass analyzer separates the ions based on their mass-to-charge ratio. For structural confirmation, tandem mass spectrometry (MS/MS) can be performed, where the molecular ion is isolated, fragmented, and the resulting daughter ions are analyzed.

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive spectral analysis of this compound, integrating ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, provides an unambiguous confirmation of its molecular structure. Each technique offers a unique and complementary piece of the structural puzzle. The NMR spectra reveal the connectivity and electronic environment of the hydrogen and carbon atoms, the IR spectrum identifies the key functional groups, and the mass spectrum confirms the molecular weight and provides insights into the molecule's stability and fragmentation patterns.

For researchers and professionals in drug discovery and materials science, a thorough understanding and proficient application of these spectroscopic techniques are indispensable. This guide serves as a foundational resource, offering not only the interpreted spectral data but also the underlying principles and practical methodologies for the robust characterization of this compound and its analogs. The self-validating nature of these combined analytical techniques ensures a high degree of confidence in the identity and purity of this important synthetic intermediate, thereby upholding the principles of scientific integrity and enabling the advancement of innovative research.

References

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

- Lee, I., Ahn, S., Kim, Y. S., & Kim, B. (2008). Analysis of Benzoic Acid in Quasi-Drug Drink Using Isotope Dilution Liquid Chromatography Mass Spectrometry. Bulletin of the Korean Chemical Society, 29(12), 2479-2482.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032604). Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Chlorobenzoic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

-

ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

- Jain, A., et al. (2021).

-

Bruker. (n.d.). Mnova Predict | Accurate Prediction. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Analysis of Benzoic Acid in Drink Using ID-LC/MS Analysis of Benzoic Acid in Quasi-Drug Drink Using Isotope Dilution Liquid Chromatography Mass Spectrometry. Retrieved from [Link]

-

RJPBCS. (n.d.). IR Spectroscopic Study of Substances Containing Iodine Adduct. Retrieved from [Link]

-

Doc Brown's Chemistry. (2025, November 8). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions .... Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

-

University of Oxford. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

-

Cheminfo.org. (n.d.). IR spectra prediction. Retrieved from [Link]

-

Chegg. (2018, December 4). please open the file to see what i need help with. the following attached is a spectra probably for 4-methoxybenzoic acid. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Aromatics - Organic Chemistry. Retrieved from [Link]

-

Stanford University. (2017, December 15). Molecular Structure Prediction Using Infrared Spectra. Retrieved from [Link]

-

ResearchGate. (2022, March 3). ftir analysis and interpretation of ir spectra of four spice oils extracted by hydrodistillation. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methoxybenzoic Acid. Retrieved from [Link]

-

Polish Journal of Food and Nutrition Sciences. (n.d.). IODINE VALUES ESTIMATION OF VEGETABLE OILS BY FTIR SPECTROSCOPY. Retrieved from [Link]

- Google Patents. (n.d.). US4746758A - Processes for preparing iodinated aromatic compounds.

-

NIST WebBook. (n.d.). 3-Hydroxy-4-methoxybenzoic acid. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzoic acid, 4-methoxy-, propyl ester. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Investigating the formation of iodinated aromatic disinfection by-products in chlorine/phenol/iodide system. Retrieved from [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. [PDF] Analysis of Benzoic Acid in Quasi-Drug Drink Using Isotope Dilution Liquid Chromatography Mass Spectrometry | Semantic Scholar [semanticscholar.org]

- 3. p-Anisic acid - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. CASPRE [caspre.ca]

- 7. Predict 1H NMR spectra [cheminfo.org]

- 8. researchgate.net [researchgate.net]

- 9. Benzoic acid, 4-methoxy- [webbook.nist.gov]

- 10. hmdb.ca [hmdb.ca]

An In-depth Technical Guide to 3-Iodo-4-methoxybenzoic Acid: Molecular Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Iodo-4-methoxybenzoic acid, a versatile building block in modern organic synthesis. The document details its molecular structure, physicochemical properties, and key applications, with a focus on its role in the development of novel pharmaceuticals and advanced materials. Experimental protocols and logical workflows are provided to assist researchers in its practical application.

Core Molecular and Physical Properties

This compound is an aromatic carboxylic acid characterized by the presence of an iodine atom and a methoxy group on the benzene ring.[1] These functional groups impart unique reactivity, making it a valuable intermediate in a variety of chemical transformations.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇IO₃ | [1] |

| Molecular Weight | 278.04 g/mol | [1] |

| CAS Number | 68507-19-7 | [1] |

| Appearance | White to light yellow/orange powder/crystal | |

| Melting Point | 203-209 °C or 243-244 °C | [2][4] |

| Purity | ≥ 97% (GC/HPLC) | |

| Storage Conditions | 2°C - 8°C, in a dry, well-ventilated place, under inert gas. Heat-, light-, and moisture-sensitive. | [1][5] |

Note: Conflicting melting point data exists in the literature, which may be due to different crystalline forms or measurement conditions.

Synthesis of this compound

A general procedure for aromatic iodination using iodine and periodic acid has been described and can be adapted for this synthesis.[6]

Experimental Protocol: Iodination of 4-Methoxybenzoic Acid (Adapted)

Disclaimer: This is a generalized protocol and requires optimization for the specific substrate.

Materials:

-

4-Methoxybenzoic acid

-

Iodine (I₂)

-

Periodic acid dihydrate (H₅IO₆)

-

Glacial acetic acid

-

Sulfuric acid (concentrated)

-

Water

-

Sodium bisulfite solution

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxybenzoic acid in glacial acetic acid.

-

Add iodine and periodic acid dihydrate to the solution. The molar ratio of substrate to iodine and periodic acid should be optimized, a common starting point is a slight excess of the iodinating reagents.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture with stirring. The reaction temperature and time will need to be determined empirically, but a starting point could be 65-70°C for several hours.[6]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing water and ice.

-

A precipitate of the crude product should form. If the solution retains a purple color from unreacted iodine, add a saturated solution of sodium bisulfite dropwise until the color disappears.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

-

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Logical Workflow for the Synthesis of this compound

Caption: A logical workflow for the synthesis of this compound.

Spectroscopic Characterization

Experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not widely available in public databases. Therefore, the following sections provide predicted data and comparisons with closely related analogs to aid in characterization.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the carboxylic acid proton. The aromatic region will be particularly informative for confirming the substitution pattern.

-

-COOH: A broad singlet, typically downfield (>10 ppm).

-

Aromatic Protons: Three signals in the aromatic region (approx. 7.0-8.5 ppm). The proton at C5 will likely be a doublet, the proton at C2 a doublet, and the proton at C6 a doublet of doublets, with coupling constants indicating their ortho and meta relationships.

-

-OCH₃: A sharp singlet around 3.9 ppm.

Predicted ¹³C NMR Spectrum: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.

-

-COOH: A signal in the range of 165-175 ppm.

-

Aromatic Carbons: Six signals in the aromatic region (approx. 110-160 ppm). The carbon bearing the iodine (C3) will be significantly shifted upfield due to the heavy atom effect. The carbon attached to the methoxy group (C4) will be downfield.

-

-OCH₃: A signal around 55-60 ppm.

Table 2: Comparison of Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for Methoxybenzoic Acid Isomers

| Compound | Aromatic ¹H | -OCH₃ ¹H | -COOH ¹H | Aromatic ¹³C | -OCH₃ ¹³C | -COOH ¹³C |

| This compound (Predicted) | ~7.0 - 8.5 | ~3.9 | >10 | ~90 (C-I), ~110-160 | ~56 | ~168 |

| 3-Methoxybenzoic Acid [7] | 7.1 - 7.7 | ~3.8 | ~11.0 - 13.0 | 114.3, 119.5, 122.0, 129.6, 131.7, 159.7 | 55.3 | 167.3 |

| 4-Methoxybenzoic Acid [7] | 7.035, 7.932 | 3.841 | 12.7 | 113.8, 124.9, 131.6, 163.4 | 55.4 | 167.2 |

3.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and methoxy functional groups.

-

O-H stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.

-

C=O stretch (Carboxylic Acid): A strong, sharp band around 1680-1710 cm⁻¹.

-

C-O stretch (Carboxylic Acid and Ether): Bands in the region of 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹.

-

C-H stretch (Aromatic and Methyl): Bands around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

-

C-I stretch: A weak band in the far-infrared region, typically below 600 cm⁻¹.

3.3. Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 278. Key fragmentation patterns would likely involve the loss of the hydroxyl group (-OH), the carboxyl group (-COOH), and the methoxy group (-OCH₃), as well as the iodine atom (-I).

Predicted Fragmentation Pattern:

-

m/z 278: Molecular ion [C₈H₇IO₃]⁺

-

m/z 261: [M - OH]⁺

-

m/z 233: [M - COOH]⁺

-

m/z 247: [M - OCH₃]⁺

-

m/z 151: [M - I]⁺

Applications in Organic Synthesis

This compound is a valuable building block in organic synthesis, primarily utilized as a key intermediate for the preparation of pharmaceuticals and advanced materials.[2][8] Its reactivity is dominated by the carboxylic acid and the carbon-iodine bond.

4.1. Suzuki Cross-Coupling Reactions

The carbon-iodine bond is particularly susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction. This allows for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl structures which are common motifs in pharmacologically active molecules.[1]

Experimental Protocol: Suzuki Cross-Coupling of 3-Iodo-4-methoxybenzoate (Adapted)

This protocol is adapted from a procedure for the methyl ester of this compound.

Materials:

-

Methyl 3-iodo-4-methoxybenzoate

-

Arylboronic acid or ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Na₂CO₃, or an organic base)

-

Solvent (e.g., Toluene, DMF, Dioxane)

-

Water (if using an inorganic base)

Procedure:

-

To a reaction vessel, add methyl 3-iodo-4-methoxybenzoate, the arylboronic acid (typically 1.1-1.5 equivalents), and the base (typically 2-3 equivalents).

-

Add the solvent and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Add the palladium catalyst (typically 1-5 mol%).

-

Heat the reaction mixture to the desired temperature (often 80-110°C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

After completion, cool the reaction to room temperature.

-

Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Diagram of Suzuki Cross-Coupling Reaction

Caption: A simplified representation of the Suzuki cross-coupling reaction involving a this compound derivative.

Biological and Pharmaceutical Relevance

While direct biological studies on this compound are limited, its structural motifs are present in various biologically active compounds. It serves as a key intermediate in the synthesis of potential anti-inflammatory and analgesic agents.[2][8] The ability to introduce diverse functionalities via the iodine and carboxylic acid groups makes it an attractive starting material for generating libraries of compounds for drug discovery screening.

For instance, the related compound, anisic acid (4-methoxybenzoic acid), has been shown to be a tyrosinase inhibitor, suggesting that derivatives of methoxybenzoic acid could have applications in areas such as dermatology and food science.[9] Further research into the biological activities of this compound and its derivatives is warranted.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis with significant potential for applications in pharmaceutical and materials science research. This guide has provided a summary of its known properties, a plausible synthetic approach, and an overview of its utility in cross-coupling reactions. The lack of extensive experimental spectroscopic data highlights an area for future investigation, which would further solidify its role as a well-characterized building block for chemical innovation.

References

- 1. This compound | 68507-19-7 | FI53968 [biosynth.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Page loading... [guidechem.com]

- 4. matrixscientific.com [matrixscientific.com]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. benchchem.com [benchchem.com]

- 8. T.C. Ä°stanbul Kültür Ãniversitesi [sanaltur.iku.edu.tr]

- 9. Tyrosinase inhibition kinetics of anisic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of 3-Iodo-4-methoxybenzoic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 3-iodo-4-methoxybenzoic acid in organic solvents, a critical parameter for its application in pharmaceutical synthesis, materials science, and biochemical research. Due to a lack of specific quantitative solubility data in publicly available literature, this document provides a comprehensive overview of its expected solubility based on its chemical structure and data from analogous compounds. Furthermore, it offers a detailed experimental protocol for determining the solubility of this compound, equipping researchers with the methodology to generate precise quantitative data. This guide is intended to be a foundational resource for scientists and professionals working with this versatile compound.

Introduction

This compound is a halogenated aromatic carboxylic acid with significant applications as a key intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic agents.[1][2] Its utility also extends to organic synthesis for creating complex molecules and in materials science for the development of polymers and coatings.[1] Understanding the solubility of this compound in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies such as recrystallization, and formulating products.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its identification and handling.

| Property | Value | Reference |

| Molecular Formula | C₈H₇IO₃ | [1] |

| Molecular Weight | 278.04 g/mol | [1] |

| Appearance | Beige solid | [1] |

| Melting Point | 203-209 °C | [1] |

| CAS Number | 68507-19-7 | [1] |

Solubility Profile

Qualitative Solubility Assessment

The principle of "like dissolves like" suggests that this compound will exhibit higher solubility in polar organic solvents compared to nonpolar solvents. The presence of the carboxylic acid group allows for hydrogen bonding with protic solvents like alcohols.

For comparison, the related compound 4-methoxybenzoic acid (p-anisic acid) is reported to be highly soluble in alcohols, ether, and ethyl acetate, but only sparingly soluble in cold water (0.3 g/L at 20°C).[3][4] Another analog, 2-iodo-4-methoxybenzoic acid , is described as having higher solubility in organic solvents than in water.[5] Based on these analogs, it is anticipated that this compound will be soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), as well as in alcohols such as methanol and ethanol. Its solubility is expected to be lower in non-polar solvents like toluene and alkanes.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in g/L, mg/mL, or mol/L) for this compound in a range of organic solvents at various temperatures has not been published. The following section provides a detailed experimental protocol to enable researchers to determine this critical data.

Experimental Protocol for Solubility Determination

The following is a standard and reliable methodology for determining the equilibrium solubility of a solid compound like this compound in an organic solvent. The isothermal shake-flask method is a widely accepted technique for this purpose.

Objective

To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Sealed vials (e.g., screw-cap glass vials with PTFE-lined septa)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Syringe filters (chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the selected solvent. These will be used to generate a calibration curve.

-

Sample Preparation: Add an excess amount of solid this compound to a known volume or mass of the solvent in a sealed vial. The presence of excess solid is crucial to ensure that a saturated solution is achieved at equilibrium.

-

Equilibration: Place the sealed vials in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The required time for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to sediment.

-

Sampling and Filtration: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately filter the sample through a syringe filter (pre-heated to the experimental temperature to prevent precipitation) into a clean vial. This step is critical to remove any suspended solid particles.

-

Quantification: Dilute the filtered saturated solution gravimetrically or volumetrically to a concentration that falls within the range of the calibration curve. Analyze the diluted sample using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Back-calculate to determine the concentration in the original saturated solution. The solubility can be expressed in various units, such as mg/mL, g/L, or mole fraction.

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of solubility.

Logical Relationships in Solubility Determination

The following diagram illustrates the logical flow and dependencies in a typical solubility experiment.

Caption: Logical flow diagram for a solubility determination experiment.

Conclusion

While quantitative solubility data for this compound in organic solvents remains to be published, this technical guide provides a robust framework for researchers. By understanding its physicochemical properties and the solubility of analogous compounds, informed decisions can be made regarding solvent selection. The detailed experimental protocol presented herein offers a clear path for generating the precise, quantitative data necessary for advancing research and development involving this important chemical intermediate. The generation and publication of such data would be a valuable contribution to the scientific community.

References

An In-depth Technical Guide to 3-Iodo-4-methoxybenzoic Acid as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-iodo-4-methoxybenzoic acid, a key intermediate in pharmaceutical synthesis. The document details its physicochemical properties, experimental protocols for its preparation, and its application in the synthesis of the antitumor agent, Tasisulam. This guide is intended to be a valuable resource for professionals in organic synthesis, medicinal chemistry, and drug development.

Physicochemical Properties of this compound

This compound is a halogenated aromatic carboxylic acid. The presence of the iodine atom and the carboxylic acid functional group makes it a versatile reagent for the synthesis of more complex molecules.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₇IO₃ | [1][2][3] |

| Molecular Weight | 278.04 g/mol | [1][2][3] |

| CAS Number | 68507-19-7 | [2][3] |

| Appearance | Solid | [2] |

| Melting Point | 239-243 °C | [2] |

| Boiling Point | 359.9 ± 32.0 °C (Predicted) | [3] |

| Purity | ≥ 97% | [1][2] |

| Storage Temperature | 2-8°C | [2][3] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the direct iodination of the readily available starting material, 4-methoxybenzoic acid. The use of iodine in the presence of an oxidizing agent such as periodic acid allows for the regioselective introduction of an iodine atom at the position ortho to the methoxy group.

Reaction Scheme:

Caption: Synthetic route to this compound.

Detailed Methodology:

This protocol is adapted from the iodination of similar aromatic compounds.[4]

-

Materials:

-

4-Methoxybenzoic acid

-

Iodine (I₂)

-

Periodic acid dihydrate (H₅IO₆·2H₂O)

-

Glacial acetic acid

-

Concentrated sulfuric acid

-

Water

-

Acetone

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methoxybenzoic acid (1.0 eq), iodine (0.4 eq), and periodic acid dihydrate (0.2 eq).

-

To this mixture, add a solution of glacial acetic acid, water, and a catalytic amount of concentrated sulfuric acid.

-

Heat the resulting mixture with stirring at 65-70°C for approximately 1-2 hours, or until the purple color of the iodine disappears.

-

After the reaction is complete, cool the mixture to room temperature and dilute it with water.

-

Collect the precipitated solid by vacuum filtration and wash it thoroughly with water.

-

The crude product can be purified by recrystallization from a suitable solvent such as aqueous acetone to yield this compound as a solid.

-

| Reactant/Product | Molecular Weight ( g/mol ) | Moles (eq) | Mass/Volume |

| 4-Methoxybenzoic acid | 152.15 | 1.0 | As required |

| Iodine | 253.81 | 0.4 | As required |

| Periodic acid dihydrate | 227.94 | 0.2 | As required |

| Product: this compound | 278.04 | - | Yield: ~80-90% |

Proposed Synthesis of Tasisulam from this compound

Tasisulam is an antitumor agent with a dual mechanism of action involving the induction of apoptosis and the inhibition of angiogenesis. This compound serves as a key building block for the synthesis of this complex molecule. The proposed synthetic route involves the conversion of the carboxylic acid to a benzamide, followed by a coupling reaction with a sulfonamide moiety.

Proposed Synthetic Pathway:

Caption: Proposed synthetic workflow for Tasisulam.

Detailed Methodology:

-

Step 1: Synthesis of 3-Iodo-4-methoxybenzamide

-

Activation of the Carboxylic Acid: this compound is converted to its acid chloride by reacting with thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent like dichloromethane (DCM) or toluene.

-

Amidation: The resulting acid chloride is then carefully added to a solution of aqueous ammonia (NH₄OH) or ammonia gas in an appropriate solvent to form 3-iodo-4-methoxybenzamide.

-

-

Step 2: Synthesis of 5-Bromo-thiophene-2-sulfonamide This intermediate can be prepared from 2-bromothiophene through a two-step process:

-

Sulfonylation: 2-Bromothiophene is reacted with chlorosulfonic acid to introduce the sulfonyl chloride group, yielding 5-bromothiophene-2-sulfonyl chloride.

-

Amination: The sulfonyl chloride is then reacted with ammonia to give 5-bromo-thiophene-2-sulfonamide.

-

-

Step 3: Coupling and Formation of Tasisulam A plausible final step is a coupling reaction between 3-iodo-4-methoxybenzamide and 5-bromo-thiophene-2-sulfonamide. This could potentially be achieved through a copper- or palladium-catalyzed cross-coupling reaction, such as an Ullmann condensation or a Buchwald-Hartwig amination, to form the N-S bond.

| Reactant | Molecular Weight ( g/mol ) | Moles (eq) |

| This compound | 278.04 | 1.0 |

| Thionyl chloride | 118.97 | 1.1 |

| Ammonia | 17.03 | Excess |

| 2-Bromothiophene | 163.03 | 1.0 |

| Chlorosulfonic acid | 116.52 | 1.1 |

| 5-Bromo-thiophene-2-sulfonamide | 242.10 | 1.0 |

| Product: Tasisulam | 499.18 | - |

Application in Pharmaceutical Synthesis: Tasisulam

Tasisulam is a novel small molecule antitumor agent that has been investigated for the treatment of various cancers. Its mechanism of action is multifaceted, targeting both cancer cells and the tumor microenvironment.

Mechanism of Action of Tasisulam

Tasisulam exerts its anticancer effects through two primary pathways:

-

Induction of Apoptosis: Tasisulam causes an accumulation of cells in the G2-M phase of the cell cycle, leading to mitotic catastrophe and subsequent apoptosis. This process is mediated by the intrinsic apoptotic pathway, which involves the release of cytochrome c from the mitochondria and the activation of caspases.

-

Anti-angiogenesis: Tasisulam inhibits the formation of new blood vessels (angiogenesis) within the tumor, which is essential for tumor growth and metastasis. It has been shown to block the effects of various growth factors, such as VEGF, without directly inhibiting their receptors.

Signaling Pathway of Tasisulam-Induced Apoptosis

The diagram below illustrates the key events in the signaling pathway of Tasisulam-induced apoptosis.

Caption: Signaling pathway of Tasisulam-induced apoptosis.

References

The Pivotal Role of 3-Iodo-4-methoxybenzoic Acid in Advanced Material Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: 3-Iodo-4-methoxybenzoic acid, a substituted aromatic carboxylic acid, is emerging as a versatile building block in the landscape of material science. Its unique molecular architecture, featuring a reactive carboxylic acid group, a methoxy moiety, and a strategically positioned iodine atom, offers a trifecta of functionalities for the rational design and synthesis of novel materials with tailored properties. This technical guide elucidates the burgeoning role of this compound in the development of advanced materials, with a particular focus on its application as a linker in coordination polymers and as a precursor for aromatic polyamides.

Core Applications in Material Science

The inherent functionalities of this compound make it a valuable precursor in several areas of material science. The carboxylic acid group provides a primary site for forming strong bonds, particularly in the construction of coordination polymers and polyamides. The methoxy group can influence the solubility and electronic properties of the resulting materials. Crucially, the iodine atom serves as a reactive site for further chemical modifications, such as cross-coupling reactions, and its presence can also impart specific photophysical properties.

Coordination Polymers Featuring 3-Hydroxy-4-methoxybenzoic Acid: A Case Study

While direct examples of this compound in coordination polymers are still emerging in publicly available literature, a closely related derivative, 3-hydroxy-4-methoxybenzoic acid, provides significant insight into the potential of this class of molecules. A notable study details the synthesis and characterization of a one-dimensional coordination polymer with cobalt(II) ions and 3-hydroxy-4-methoxybenzoic acid (hmba).

Experimental Protocol: Synthesis of [Co(hmba)₂(H₂O)₃]

The synthesis of the cobalt(II) coordination polymer with 3-hydroxy-4-methoxybenzoic acid involves the following steps:

-

Reactant Preparation: An aqueous solution of cobalt(II) salt is prepared.

-

Ligand Dissolution: 3-hydroxy-4-methoxybenzoic acid is dissolved in a suitable solvent.

-

Reaction Mixture: The two solutions are combined and stirred under controlled temperature conditions.

-

Crystallization: The resulting solution is allowed to slowly evaporate, leading to the formation of crystals of [Co(hmba)₂(H₂O)₃].

-

Isolation and Characterization: The crystals are isolated by filtration, washed, and dried. Characterization is performed using single-crystal X-ray diffraction to determine the structure.

This synthetic approach highlights a common methodology for the creation of coordination polymers from benzoic acid derivatives.

-

Logical Relationship of Synthesis

Caption: Synthetic workflow for the coordination polymer [Co(hmba)₂(H₂O)₃].

Aromatic Polyamides Derived from Adamantane-Containing Diamines

In the realm of high-performance polymers, aromatic polyamides are renowned for their exceptional thermal stability and mechanical strength. However, their processability is often limited by poor solubility. Research has shown that the incorporation of bulky pendant groups, such as adamantane, can significantly enhance the solubility of these polymers without compromising their desirable properties. While a direct synthesis using this compound is not detailed, the general synthetic protocols for aromatic polyamides provide a clear blueprint for its potential application.

Experimental Protocol: Synthesis of Aromatic Polyamides via Phosphorylation Polycondensation

A common and effective method for synthesizing aromatic polyamides is the phosphorylation polycondensation reaction. The general procedure is as follows:

-

Monomer Preparation: A flask is charged with the aromatic dicarboxylic acid (e.g., a derivative of this compound), an aromatic diamine (e.g., 4-(1-adamantyl)-1,3-bis(4-aminophenoxy)benzene), N-methyl-2-pyrrolidone (NMP), anhydrous CaCl₂, and pyridine under a nitrogen atmosphere.

-

Dissolution: The mixture is stirred at room temperature until all solids have dissolved.

-

Polymerization: Triphenyl phosphite (TPP) is added, and the reaction mixture is heated to a specific temperature (e.g., 105-120 °C) for several hours.

-

Precipitation and Purification: The resulting viscous polymer solution is poured into a non-solvent, such as methanol, to precipitate the polyamide. The polymer is then collected by filtration and washed thoroughly with hot water and methanol.

-

Drying: The purified polymer is dried in a vacuum oven.

-

Polymer Synthesis Workflow

Caption: General workflow for aromatic polyamide synthesis.

Quantitative Data on Material Properties

The properties of materials derived from this compound and its analogs are critical for their application. The following tables summarize key quantitative data from related systems, providing a benchmark for the expected performance of materials incorporating the title compound.

Table 1: Crystallographic Data for [Co(hmba)₂(H₂O)₃]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | I2/a |

| a (Å) | 8.164(2) |

| b (Å) | 11.171(3) |

| c (Å) | 20.980(5) |

| β (°) | 91.42(3) |

| Z | 4 |

| Co···Co distance (Å) | 4.082 |

Table 2: Properties of Aromatic Polyamides with Adamantane Side Groups

| Polymer | Inherent Viscosity (dL/g) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Glass Transition Temp. (°C) | 10% Weight Loss Temp. (°C) |

| Polyamide 5a | 0.43 - 1.03 | 77 - 92 | 1.5 - 2.5 | 240 - 300 | > 450 |

Future Outlook and Potential Applications

The unique combination of functional groups in this compound positions it as a highly promising candidate for the development of a wide range of advanced materials.

-

Luminescent Metal-Organic Frameworks (MOFs): The presence of the iodine atom, a heavy halogen, could promote intersystem crossing and lead to phosphorescence, making MOFs derived from this linker suitable for applications in sensing, bio-imaging, and solid-state lighting.[1][2]

-

Thermotropic Liquid Crystals: The rigid aromatic core of this compound is a key feature for the formation of liquid crystalline phases.[3][4] By derivatizing the carboxylic acid group to form esters with long alkyl chains, it is conceivable to synthesize novel thermotropic liquid crystals with potential applications in displays and sensors.

-

High-Performance Polymers: As a monomer in aromatic polyamides and polyesters, this compound can impart enhanced thermal stability and solubility. The reactive iodine site also opens up possibilities for post-polymerization modification to further tune the material's properties.[5][6]

This compound stands as a molecule with significant untapped potential in material science. While direct, in-depth studies are still emerging, the foundational knowledge from closely related structures strongly suggests its utility in creating sophisticated materials. Its application in coordination polymers, high-performance polyamides, and potentially in liquid crystals and luminescent materials, offers exciting avenues for future research and development. The detailed experimental protocols and quantitative data from analogous systems provided in this guide serve as a robust starting point for scientists and researchers to explore the full capabilities of this versatile building block.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Luminescent metal–organic frameworks - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. Thermotropic liquid crystals in drug delivery: A versatile carrier for controlled release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 4-Methoxybenzoic Acid: Comprehensive Overview of Its Properties, Composition, and Applications_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 3-Iodo-4-methoxybenzoic Acid: From Historical Context to Modern Applications

Introduction

3-Iodo-4-methoxybenzoic acid, a substituted aromatic carboxylic acid, is a significant building block in the realms of pharmaceutical sciences and material development. Its unique molecular architecture, featuring an electron-donating methoxy group and a versatile iodine substituent on a benzoic acid framework, renders it a valuable intermediate for complex organic syntheses. This technical guide provides a comprehensive overview of this compound, from its likely historical origins within the broader context of aromatic chemistry to its contemporary synthesis, physicochemical properties, and diverse applications. This document is intended for researchers, scientists, and professionals in drug development and medicinal chemistry, offering a detailed examination of its chemical characteristics, synthetic pathways, and its role as a crucial intermediate in the creation of pharmacologically active agents and advanced materials.[1][2]

Historical Context and Discovery

While a singular, definitive report detailing the initial "discovery" of this compound is not readily apparent in the historical chemical literature, its synthesis and existence can be inferred from the progression of organic chemistry in the late 19th and early 20th centuries. The development of methods for the iodination of aromatic compounds, particularly derivatives of benzoic acid, was an active area of research during this period.

The foundational work on benzoic acid itself dates back to the 16th century.[3] However, the deliberate and controlled synthesis of its halogenated derivatives became more commonplace with the advent of modern synthetic methodologies. Early methods for the iodination of aromatic rings often involved direct reaction with iodine, frequently in the presence of an oxidizing agent or a catalyst. Given that 4-methoxybenzoic acid (p-anisic acid) was first synthesized in 1841 by Auguste Cahours, it is plausible that its iodinated derivatives were first prepared in the subsequent decades as chemists systematically explored the reactivity of these new aromatic compounds.[4]

The likely early synthetic routes would have involved the direct iodination of 4-methoxybenzoic acid. While modern methods offer high regioselectivity, historical procedures may have resulted in mixtures of isomers that required tedious separation. The exploration of such derivatives was often driven by the desire to understand the influence of substituents on the properties and reactivity of the benzene ring, a central theme in the development of physical organic chemistry.

Physicochemical Properties

This compound is a white to light-yellow crystalline solid.[5] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₇IO₃ | [6][7] |

| Molecular Weight | 278.04 g/mol | [6][7] |

| Melting Point | 239-244 °C | [7][8] |

| Appearance | White to light yellow powder/crystal | [5] |

| Storage Temperature | 2-8 °C | [6][7] |

| SMILES String | COc1ccc(cc1I)C(O)=O | [7] |

| InChI Key | HNJSYSWRPCCSQI-UHFFFAOYSA-N | [7] |

Modern Synthetic Protocols

Contemporary synthetic methods for the preparation of this compound offer high yields and purity. These methods are crucial for providing the necessary quantities of this intermediate for research and development in pharmaceuticals and material science.

Experimental Protocol: Iodination of 4-Methoxybenzoic Acid

A common and effective method for the synthesis of this compound involves the direct iodination of 4-methoxybenzoic acid.

Materials:

-

4-Methoxybenzoic acid

-

Iodine (I₂)

-

A suitable solvent (e.g., acetonitrile)

-

An oxidizing agent or catalyst (e.g., a hypervalent iodine reagent like m-iodosylbenzoic acid)

-

Aqueous solution of a reducing agent (e.g., sodium thiosulfate)

-

Acid for workup (e.g., hydrochloric acid)

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

In a reaction vessel, dissolve 4-methoxybenzoic acid in the chosen solvent.

-

Add iodine and the hypervalent iodine reagent to the solution.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by techniques like TLC or LC-MS).

-

Upon completion, quench the reaction by adding an aqueous solution of a reducing agent to remove any unreacted iodine.

-

Acidify the mixture with hydrochloric acid to precipitate the product.

-

Filter the crude product and wash it with water.

-

If necessary, further purify the product by recrystallization from a suitable solvent or by column chromatography.

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Applications in Research and Development

This compound is a versatile intermediate with significant applications in several areas of chemical research and development.

Pharmaceutical Synthesis